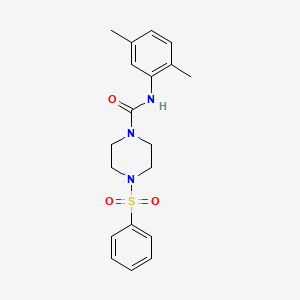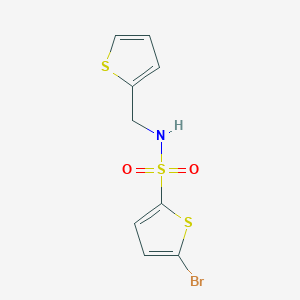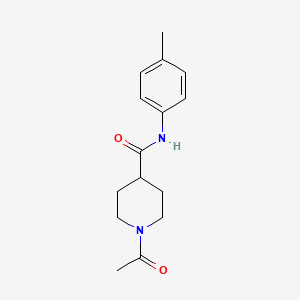
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone)
Overview
Description
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) has unique biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for detecting metal ions. Furthermore, this compound has been found to be non-toxic to normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) in lab experiments is its unique biochemical and physiological effects. This compound has been found to be non-toxic to normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its complex synthesis method, which requires specific reagents and conditions.
Future Directions
There are several future directions for the research and development of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone). One potential direction is to explore the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Another potential direction is to investigate the use of this compound as an antibacterial and antifungal agent. Furthermore, the anticancer properties of this compound could be further investigated for potential use in cancer therapy. Finally, the synthesis method of this compound could be optimized to improve yield and reduce cost.
In conclusion, 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) is a compound with unique biochemical and physiological effects that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields, and its mechanism of action has been partially elucidated. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis method.
Synthesis Methods
The synthesis of 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) involves a multistep process. The first step involves the reaction of 5-bromo-1H-indole-2,3-dione with hydrazine hydrate to form 5-bromo-1H-indole-2,3-dione hydrazone. The second step involves the reaction of 5-bromo-1H-indole-2,3-dione hydrazone with sodium azide to form 5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone). This synthesis method has been optimized to achieve high yields of the final product.
Scientific Research Applications
5-bromo-1H-indole-2,3-dione 3-(1H-tetrazol-5-ylhydrazone) has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has also been studied for its potential as an antibacterial and antifungal agent. Furthermore, this compound has been investigated for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
5-bromo-3-(2H-tetrazol-5-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN7O/c10-4-1-2-6-5(3-4)7(8(18)11-6)12-13-9-14-16-17-15-9/h1-3,11,18H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKLYLGVYZEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180241 | |
| Record name | 5-Bromo-1H-indole-2,3-dione 3-[2-(2H-tetrazol-5-yl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
351329-66-3 | |
| Record name | 5-Bromo-1H-indole-2,3-dione 3-[2-(2H-tetrazol-5-yl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5400057.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5400069.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5400080.png)



![4-({2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5400124.png)
![3-(2-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5400132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5400142.png)
![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5400149.png)